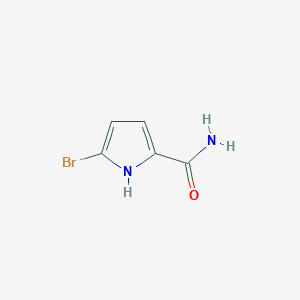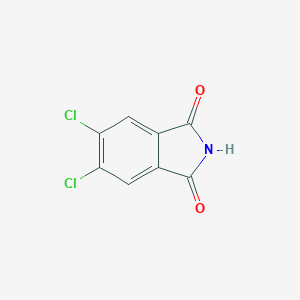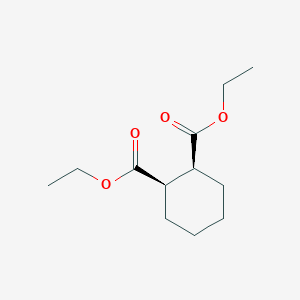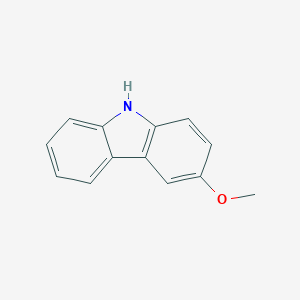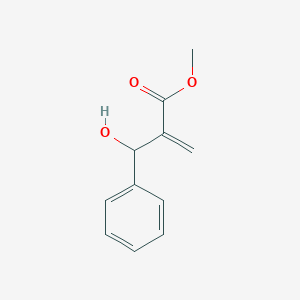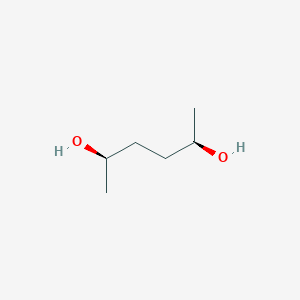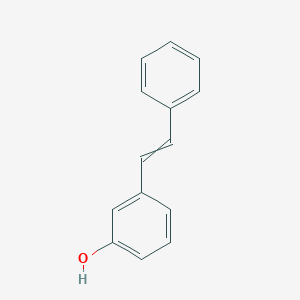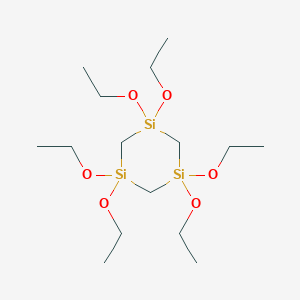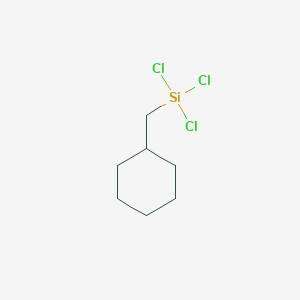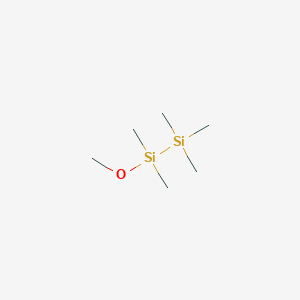
Methoxypentamethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxypentamethyldisilane (MPMD) is a chemical compound that belongs to the organosilicon family. It is widely used in scientific research as a reagent and a precursor for the synthesis of various organosilicon compounds. MPMD is a colorless and transparent liquid with a boiling point of 155-156°C and a density of 0.802 g/cm³ at 25°C.
Aplicaciones Científicas De Investigación
Methoxypentamethyldisilane is widely used in scientific research as a reagent and a precursor for the synthesis of various organosilicon compounds. It is commonly used in the synthesis of siloxane polymers, which have a wide range of applications in the fields of coatings, adhesives, and biomedical materials. Methoxypentamethyldisilane is also used in the synthesis of organosilicon compounds that have potential applications in the fields of optics, electronics, and energy storage.
Mecanismo De Acción
The mechanism of action of Methoxypentamethyldisilane is not fully understood. However, it is believed that Methoxypentamethyldisilane reacts with water to form silanols, which can then react with other silanols or siloxanes to form siloxane polymers. The reaction proceeds through a condensation mechanism, resulting in the formation of a three-dimensional network of siloxane bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methoxypentamethyldisilane. However, it is believed that Methoxypentamethyldisilane is relatively non-toxic and does not pose a significant health hazard when handled properly. Methoxypentamethyldisilane is also not known to have any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxypentamethyldisilane has several advantages for use in lab experiments. It is relatively easy to handle and has a low toxicity. It is also a versatile reagent that can be used in the synthesis of various organosilicon compounds. However, Methoxypentamethyldisilane has some limitations. It is sensitive to moisture and air, which can result in the formation of unwanted byproducts. It also has a limited shelf life and should be stored in a dry and cool place.
Direcciones Futuras
There are several future directions for the use of Methoxypentamethyldisilane in scientific research. One potential application is in the synthesis of siloxane polymers with specific properties, such as biocompatibility or electrical conductivity. Methoxypentamethyldisilane can also be used in the synthesis of organosilicon compounds that have potential applications in the fields of optics, electronics, and energy storage. Further research is needed to fully understand the mechanism of action of Methoxypentamethyldisilane and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Methoxypentamethyldisilane involves the reaction of trimethylchlorosilane and methanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Methoxypentamethyldisilane and hydrogen chloride gas. The reaction can be represented as follows:
(CH3)3SiCl + CH3OH → (CH3)2Si(CH3)2OCH3 + HCl
Propiedades
Número CAS |
18107-29-4 |
|---|---|
Nombre del producto |
Methoxypentamethyldisilane |
Fórmula molecular |
C6H18OSi2 |
Peso molecular |
162.38 g/mol |
Nombre IUPAC |
methoxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C6H18OSi2/c1-7-9(5,6)8(2,3)4/h1-6H3 |
Clave InChI |
DWZFNULJNZJRLM-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)[Si](C)(C)C |
SMILES canónico |
CO[Si](C)(C)[Si](C)(C)C |
Sinónimos |
METHOXYPENTAMETHYLDISILANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
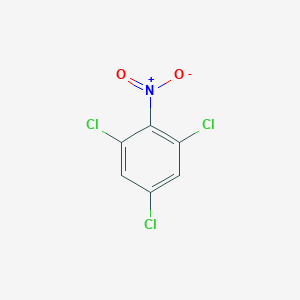
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
